2-Methoxy-6-{[(3-methylphenyl)amino]methyl}phenol
Description
2-Methoxy-6-{[(3-methylphenyl)amino]methyl}phenol is a Schiff base derivative characterized by a phenolic core substituted with a methoxy group at position 2 and a 3-methylphenylamino-methyl moiety at position 4. This compound belongs to a broader class of imine-based molecules, which are widely studied for their biological activities (e.g., anti-inflammatory, antibacterial) and coordination chemistry with transition metals . The 3-methylphenyl group introduces steric and electronic effects that distinguish it from analogs with substituents at other positions or with different functional groups.
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-methoxy-6-[(3-methylanilino)methyl]phenol |
InChI |
InChI=1S/C15H17NO2/c1-11-5-3-7-13(9-11)16-10-12-6-4-8-14(18-2)15(12)17/h3-9,16-17H,10H2,1-2H3 |
InChI Key |
BCNOKPZWMCJVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-{[(3-methylphenyl)amino]methyl}phenol typically involves the reaction of 2-methoxyphenol with 3-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-{[(3-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Methoxy-6-{[(3-methylphenyl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-{[(3-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Anti-Inflammatory Derivatives with Morpholinopyrimidine Moieties
Key Compounds :
- V4: 2-Methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol
- V8: 2-((4-Fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol
Comparison :
- Structural Differences: V4 and V8 feature morpholinopyrimidine and piperazine groups instead of the 3-methylphenylamino-methyl group. These substituents enhance electron density and enable π-π stacking interactions, critical for binding to inflammatory targets .
- Activity: V4 and V8 showed potent anti-inflammatory activity (IC50 values in the nanomolar range) by inhibiting nitric oxide (NO) production in LPS-stimulated macrophages.
Benzimidazole-Based Ligands and Metal Complexes
Key Compounds :
- HL2: 2-Methoxy-6-(5-methyl-1H-benzimidazol-2-yl)phenol
- HL3: 2-Methoxy-6-(5-chloro-1H-benzimidazol-2-yl)phenol
Comparison :
- Structural Differences: HL2 and HL3 replace the 3-methylphenylamino group with benzimidazole rings substituted with methyl (HL2) or chloro (HL3) groups.
- Activity: HL2 and HL3 exhibited moderate antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus). The chloro substituent in HL3 enhanced activity compared to HL2, suggesting that electron-withdrawing groups improve efficacy.
Pyrazine and Pyridylimino Derivatives
Key Compounds :
- Compound 3: 2-Methoxy-6-(pyrazin-2-yliminomethyl)phenol
- L1: 2-Methoxy-6-(E-2-pyridyliminomethyl)-phenol
Comparison :
- Structural Differences: Compound 3 and L1 feature pyrazine and pyridylimino groups, respectively. These heterocycles enhance π-acidity, improving metal coordination compared to the 3-methylphenyl group .
- Activity : Compound 3 showed moderate activity against Klebsiella pneumoniae, while L1 formed stable Ni(II) complexes with altered coordination geometry due to steric hindrance from the methoxy group. The target compound’s 3-methylphenyl group may reduce metal-binding efficiency compared to these analogs .
Fluorinated Imine Analogs
Key Compounds :
- MFIP: (E)-2-Methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol
- FPIN: (E)-1-(((2-Fluorophenyl)imino)methyl)naphthalen-2-ol
Comparison :
- Structural Differences : MFIP and FPIN incorporate trifluoromethyl and fluorophenyl groups, respectively, which introduce strong electron-withdrawing effects.
- Physicochemical Properties: The CF3 group in MFIP increased thermal stability and altered crystal packing via C–F···H interactions, whereas the target compound’s methyl group lacks such polarizability. DFT studies on MFIP highlighted enhanced nonlinear optical (NLO) properties compared to non-fluorinated analogs .
Substituent Position and Electronic Effects
Key Compounds :
- 4-Methylphenyl Analog: 2-Methoxy-6-[[(4-methylphenyl)imino]methyl]phenol
- 3-Chloro-2-methylphenyl Analog: 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol
Comparison :
- This suggests that substituent position (3-methyl vs. 4-methyl) and electronic nature (electron-donating vs. withdrawing) critically influence activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
